(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol
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Overview
Description
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl group attached to a pentanol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol typically involves the protection of the hydroxyl group of 4-methylpentan-1-ol with a tert-butyldiphenylsilyl chloride reagent. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction restores the alcohol functionality .
Scientific Research Applications
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol is widely used in scientific research for various applications:
Chemistry: It serves as a protecting group for alcohols in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The protecting group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ether
- tert-Butyldiphenylsilyl (TBDPS) ether
- Trimethylsilyl (TMS) ether
Uniqueness
Compared to other silyl ethers, (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol offers a balance of stability and ease of removal. The diphenyl groups provide additional steric hindrance, enhancing the stability of the protecting group, while the tert-butyl group allows for mild deprotection conditions .
Properties
CAS No. |
164907-39-5 |
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Molecular Formula |
C22H32O2Si |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-methylpentan-1-ol |
InChI |
InChI=1S/C22H32O2Si/c1-19(12-11-17-23)18-24-25(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16,19,23H,11-12,17-18H2,1-4H3/t19-/m1/s1 |
InChI Key |
LTBRSVIOCXYIRK-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](CCCO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(CCCO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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